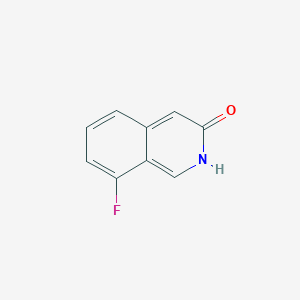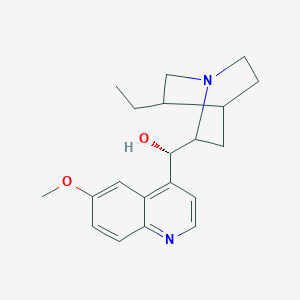![molecular formula C14H16N2OS B8771980 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C14H16N2OS It is known for its unique structure, which includes a benzothiazole ring attached to a piperidine ring via an ethanone linkage
准备方法
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that begins with the preparation of the benzothiazole ring
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and purity.
化学反应分析
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzothiazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups.
科学研究应用
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. The exact pathways depend on the specific application and context of use.
相似化合物的比较
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(2-benzothiazolyl)-1-piperidinyl]Methanone and 1-[4-(2-benzothiazolyl)-1-piperidinyl]Propanone share structural similarities.
Uniqueness: The ethanone linkage in this compound provides distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H16N2OS |
|---|---|
分子量 |
260.36 g/mol |
IUPAC 名称 |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-10(17)16-8-6-11(7-9-16)14-15-12-4-2-3-5-13(12)18-14/h2-5,11H,6-9H2,1H3 |
InChI 键 |
IHEYCXATLMSWDH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)



![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)


